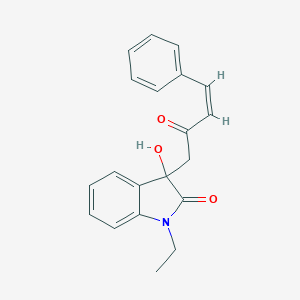

![molecular formula C18H17N3 B214767 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B214767.png)

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

概要

説明

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine, also known as BDQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDQ belongs to the class of compounds known as benzylpyrroloquinolines and is structurally similar to quinoline-based drugs such as chloroquine and quinine.

作用機序

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine exerts its antimicrobial activity by inhibiting the activity of ATP synthase, an enzyme involved in the production of ATP in bacterial cells. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine binds to the c-ring of ATP synthase and inhibits its rotation, thereby disrupting the proton motive force necessary for ATP production. This leads to a depletion of ATP in the bacterial cell, ultimately resulting in cell death.

Biochemical and Physiological Effects

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been shown to have a low toxicity profile in vitro and in vivo. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been shown to be metabolized by the cytochrome P450 system and is eliminated primarily through the feces. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has also been shown to have a long half-life in the body, allowing for once-daily dosing.

実験室実験の利点と制限

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has several advantages for use in laboratory experiments. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine exhibits potent activity against drug-resistant strains of Mycobacterium tuberculosis, making it a valuable tool for studying the mechanisms of drug resistance. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine also has a low toxicity profile, allowing for the use of higher concentrations in experiments. However, the synthesis of 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine can be challenging and time-consuming, limiting its availability for use in experiments.

将来の方向性

There are several potential future directions for the use of 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine in medicinal chemistry. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has shown promise as a treatment for other bacterial infections such as Staphylococcus aureus and Pseudomonas aeruginosa. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine may also be used in combination with other antimicrobial agents to improve treatment outcomes for tuberculosis. Additionally, 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine may be modified to improve its pharmacokinetic properties and increase its efficacy against bacterial pathogens.

科学的研究の応用

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been the subject of extensive scientific research due to its potential therapeutic applications. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been shown to exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has also been shown to be effective against other bacterial pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

特性

製品名 |

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |

|---|---|

分子式 |

C18H17N3 |

分子量 |

275.3 g/mol |

IUPAC名 |

1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |

InChI |

InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20) |

InChIキー |

ZCZQCKJQIGWLFR-UHFFFAOYSA-N |

SMILES |

C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |

正規SMILES |

C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)

![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)

![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)

![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)

![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)

![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)

![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)